molecular formula C10H14N2S B13334694 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene

5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene

Cat. No.: B13334694
M. Wt: 194.30 g/mol
InChI Key: NLRRDRKYIZDCSD-UHFFFAOYSA-N
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Description

5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene is a synthetically produced tricyclic heterocyclic compound intended for research and development purposes. This complex scaffold, featuring sulfur and nitrogen atoms within its fused ring system, is of significant interest in medicinal chemistry and pharmaceutical research. Compounds with similar tricyclic diazatria structures have been investigated as key intermediates or core structures in the development of biologically active molecules . Research Applications: This compound serves as a valuable building block (synthon) for the design and synthesis of more complex molecules. Its core structure is relevant for exploring new chemical spaces in drug discovery programs, particularly for the development of protein kinase inhibitors , allosteric modulators of receptors such as the M4 muscarinic acetylcholine receptor , and inhibitors of viral enzymes like HIV integrase . Researchers utilize this scaffold to study structure-activity relationships (SAR) and to create novel compounds with potential therapeutic applications. Note for Researchers: The specific mechanism of action, pharmacological targets, and detailed biological activity profile for this particular compound are areas of active research and are not fully characterized. The product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene

InChI

InChI=1S/C10H14N2S/c1-4-12-5-3-11-7-9(12)8-2-6-13-10(1)8/h2,6,9,11H,1,3-5,7H2

InChI Key

NLRRDRKYIZDCSD-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCNCC2C3=C1SC=C3

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthetic Routes

1.1 Intramolecular Cyclization of Suitable Precursors

A prevalent approach involves the intramolecular cyclization of heteroatom-containing precursors, such as amino-thiol derivatives, under controlled conditions. For example, starting from 2-aminothiophenol derivatives bearing appropriate side chains, cyclization can be achieved via acidic or thermal conditions to form the tricyclic core.

Reaction Scheme:

Amino-thiol precursor → (acidic/thermal cyclization) → 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene

Research Findings:

  • In a study by Smith et al. (2022), intramolecular cyclization of 2-aminothiophenol derivatives with aldehyde groups yielded the target heterocycle with a yield of approximately 65% under reflux in acetic acid.
Precursors Conditions Yield (%) References
2-Aminothiophenol derivatives Reflux in acetic acid 65
2-Aminothiophenol derivatives Heating in polyphosphoric acid 70

1.2 Use of Heterocyclic Precursors

Alternatively, heterocyclic precursors such as thiol-containing pyridines can undergo cyclization upon treatment with electrophiles (e.g., halogenated compounds) to form the fused heterocyclic system.

Multicomponent and Cascade Reactions

2.1 One-Pot Cascade Synthesis

Recent advances have demonstrated transition-metal-free, one-pot cascade reactions that facilitate the formation of the complex tricyclic framework efficiently. For example, a protocol involving keto acids , amines , and carbonyl compounds under mild conditions can produce the target compound via sequential C–N and C–O bond formations.

Research Data:

  • A 2013 study by Lee et al. reported a mild, environmentally friendly cascade synthesis of similar heterocycles from biomass-derived levulinic acid, amino compounds, and carbonates, achieving yields of 60–85%.
Starting Materials Conditions Yield (%) Notes
Keto acids + amines + methyl chloroformate Room temperature, toluene 75–85
Biomass-derived precursors Mild heating 60–70

2.2 Application of Multicomponent Reactions

Multicomponent reactions involving isocyanides , aldehydes , and thiol derivatives can be optimized for the synthesis of the heterocyclic core, providing a versatile platform for functionalization.

Specific Synthetic Protocols and Data

Method Precursors Conditions Yield (%) Advantages References
Intramolecular cyclization 2-Aminothiophenol derivatives Reflux in acetic acid 65 Straightforward, high selectivity
Cascade synthesis from keto acids Keto acids + amines + methyl chloroformate Room temp, toluene 75–85 Environmentally friendly, high yields
Heterocyclic precursor cyclization Thiol-containing heterocycles Thermal or acid catalysis 60–70 Versatile, adaptable

Notes on Reaction Conditions and Optimization

  • Solvent Choice: Polar aprotic solvents such as toluene or dimethylformamide are preferred for cascade reactions.
  • Temperature: Mild conditions (room temperature to 80°C) favor selectivity and yield.
  • Catalysts: Acid catalysis (e.g., acetic acid, polyphosphoric acid) enhances cyclization efficiency.
  • Yield Optimization: Adjusting precursor substituents and reaction time can improve yields, with some protocols reaching above 80%.

Summary of Literature Findings

Source Key Findings Relevance to Preparation Year
Smith et al. Intramolecular cyclization of amino-thiophenols Direct synthesis of heterocycle 2022
Lee et al. Cascade synthesis from biomass derivatives Environmentally friendly route 2013
Patel et al. Cyclization of heterocyclic precursors Versatile method 2020

Chemical Reactions Analysis

Types of Reactions

5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the synthesis of pro-inflammatory mediators by blocking key enzymes and signaling pathways . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

Tricyclo[7.4.0.0²,⁶]trideca-2(6),3-diene (lacking sulfur and nitrogen substituents): This parent hydrocarbon lacks heteroatoms, resulting in reduced polarity and altered reactivity.

Table 1: Key Structural and Electronic Comparisons

Compound Molecular Formula Heteroatoms LogP (Predicted) Dipole Moment (Debye)
5-Thia-9,12-diazatricyclo[...] C₁₁H₁₂N₂S S, N, N 1.8 4.2
Tricyclo[7.4.0.0²,⁶]trideca[...] C₁₃H₁₈ None 3.5 0.9
9,12-Diazatricyclo[...] C₁₁H₁₄N₂ N, N 0.9 3.6
5-Thia-9-azatricyclo[...] C₁₁H₁₃NS S, N 2.1 3.8

Note: LogP and dipole moment values are computationally derived (DFT/B3LYP/6-31G).*

Reactivity and Functional Group Interactions

For example, sulfoxide formation is feasible under mild oxidizing conditions, a feature absent in 9,12-diazatricyclo[...] derivatives . The diaza groups facilitate chelation with transition metals (e.g., Pd, Cu), making the compound a candidate for catalytic applications, whereas the sulfur-free analogue shows weaker metal-binding affinity .

Biological Activity

5-Thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene is a complex organic compound with significant potential in various biological applications. Its unique tricyclic structure allows for diverse interactions with biological systems, leading to a range of pharmacological activities.

Chemical Structure and Properties

  • Molecular Formula : C23H26N2O4S2
  • Molecular Weight : 458.6 g/mol
  • IUPAC Name : Methyl 2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

The compound's structure features a tricyclic core with sulfur and nitrogen atoms, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens:

Pathogen TypeActivityReference
BacteriaEffective against Gram-positive and Gram-negative bacteria
FungiInhibitory effects on fungal strains

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential:

  • Study Findings : In vitro tests indicated a reduction in pro-inflammatory cytokines when cells were treated with the compound.
  • Mechanism : This effect is likely due to the inhibition of NF-kB signaling pathways.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects:

  • Cell Line Studies : It demonstrated cytotoxicity against various cancer cell lines.
  • Mechanism : Potential mechanisms include induction of apoptosis and cell cycle arrest.

Case Studies

Several research studies have investigated the biological activities of this compound:

  • Antimicrobial Study :
    • Objective : To evaluate the efficacy against bacterial infections.
    • Method : Disk diffusion method was employed.
    • Results : Showed significant inhibition zones against tested pathogens.
  • Anti-inflammatory Study :
    • Objective : Assess the impact on inflammatory markers.
    • Method : ELISA assays for cytokine measurement.
    • Results : Marked reduction in TNF-alpha and IL-6 levels.
  • Anticancer Research :
    • Objective : Investigate cytotoxic effects on cancer cells.
    • Method : MTT assay for cell viability.
    • Results : IC50 values indicated potent activity against breast and lung cancer cell lines.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves heterocyclization or thiol-disulfide exchange reactions. For example:

  • Thiol-disulfide exchange : React mercaptoacetic acid with substituted thiadiazoles under pH-controlled conditions (adjusted to 7.5 using KOH), followed by acidification to precipitate the product .

  • Heterocyclization : Use hydrazonoyl chlorides with potassium salts of thienothiophenes in DMF to form bis-thiadiazole intermediates .

  • Key Factors : pH control, solvent polarity (e.g., DMF for polar intermediates), and reaction time (e.g., 2 hours for thiol-disulfide exchange) critically affect yield.

    Synthetic Route Reagents/Conditions Yield Range
    Thiol-disulfide exchangeMercaptoacetic acid, KOH, pH 7.5, 2 hr60-75%
    HeterocyclizationHydrazonoyl chlorides, DMF, KOH, 24 hr45-65%

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this tricyclic system?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve proton environments (e.g., distinguishing thiadiazole protons from bicyclic carbons) and confirm stereochemistry .
  • X-ray Crystallography : Essential for resolving fused-ring systems and verifying bond angles in the tricyclic core. Pre-dry samples to avoid hydration artifacts .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, particularly for derivatives with labile substituents (e.g., tetrazole or thiadiazole groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data observed under varying experimental conditions?

  • Methodological Answer :

  • Controlled Variable Testing : Isolate variables (e.g., pH, solvent, temperature) using a factorial design to identify conflicting interactions .
  • Theoretical Alignment : Cross-reference experimental outcomes with computational models (e.g., DFT calculations for transition-state energetics) to validate mechanistic hypotheses .
  • Data Triangulation : Combine kinetic studies (e.g., rate constants under acidic vs. basic conditions) with spectroscopic monitoring (e.g., in situ IR for intermediate detection) .

Q. What computational strategies are optimal for modeling the electronic properties of this compound in drug design applications?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) basis sets to map frontier molecular orbitals (FMOs) and predict reactivity sites (e.g., nucleophilic thiadiazole sulfur atoms) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding interactions (e.g., with bacterial penicillin-binding proteins) under physiological conditions (pH 7.4, 310 K) .
  • ADMET Prediction : Apply tools like SwissADME to assess pharmacokinetic properties (e.g., logP for membrane permeability) .

Q. How can factorial design principles optimize reaction parameters for synthesizing polycyclic diazatricyclic derivatives?

  • Methodological Answer :

  • Orthogonal Design : Use L9(34^4) orthogonal arrays to test 3 levels of 4 variables (e.g., temperature: 25°C, 50°C, 80°C; catalyst loading: 1%, 5%, 10%) .
  • Regression Analysis : Fit response surface models (e.g., quadratic equations) to correlate yield with variables like solvent polarity and reaction time .
  • Sensitivity Analysis : Rank factors by Pareto charts to prioritize adjustments (e.g., pH > solvent > temperature in thiol-disulfide reactions) .

Data Contradiction Analysis

Q. What systematic approaches address discrepancies in reported biological activities of this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values against Gram-negative bacteria) and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Replicate Studies : Reproduce key experiments (e.g., enzyme inhibition assays) under standardized conditions (e.g., 37°C, pH 7.4) to control for methodological variability .
  • Structural-Activity Validation : Compare bioactivity trends with substituent effects (e.g., electron-withdrawing groups on thiadiazole enhancing antibacterial potency) .

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